molecular formula C9H12OS B1586424 2-(Trimethylacetyl)thiophene CAS No. 20409-48-7

2-(Trimethylacetyl)thiophene

Cat. No. B1586424
CAS RN: 20409-48-7
M. Wt: 168.26 g/mol
InChI Key: PMUOKYKJIKZPIR-UHFFFAOYSA-N
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Description

“2-(Trimethylacetyl)thiophene” is an aromatic ketone . It is also known as 2,2-Dimethyl-1-(2-thienyl)propan-1-one . The CAS Number is 20409-48-7 .


Synthesis Analysis

The synthesis of thiophene derivatives often involves ring-forming multicomponent reactions . A specific synthesis process for a related compound, 2-thiophene acetonitrile, involves the use of trimethylsilyl cyanides, tetrabutyl fluoride amine, and chloromethyl thiophene .


Molecular Structure Analysis

The molecular formula of “2-(Trimethylacetyl)thiophene” is C9H12OS . The molecular weight is 168.26 . The InChI key is PMUOKYKJIKZPIR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiophenes are important heterocyclic scaffolds found in natural products and pharmaceutically active agents . They have attracted considerable interest due to their peculiar redox potentials and have found application in various fields .


Physical And Chemical Properties Analysis

The boiling point of “2-(Trimethylacetyl)thiophene” is 114-116 °C/14 mmHg . The density is 1.070 g/mL at 25 °C . The refractive index is 1.536 .

Scientific Research Applications

Material Science

2-(Trimethylacetyl)thiophene is utilized in material science due to its stability and electronic properties. It serves as a building block for synthesizing various polymers and copolymers, which are essential in creating advanced materials for electronic devices . These materials have applications in photovoltaic cells, light-emitting diodes (LEDs), and as semiconductors in organic electronics .

Industrial Chemistry

In industrial chemistry, this compound is used to synthesize thiophene derivatives that act as corrosion inhibitors. These inhibitors are crucial for protecting metals in machinery and infrastructure, thereby extending their operational life and reducing maintenance costs .

Pharmaceuticals

Thiophene derivatives, including 2-(Trimethylacetyl)thiophene, are significant in pharmaceutical research. They are key intermediates in the synthesis of various drugs due to their bioactive thiophene ring. This compound is involved in creating molecules with potential anti-inflammatory, anticancer, and antimicrobial properties .

Organic Synthesis

2-(Trimethylacetyl)thiophene plays a vital role in organic synthesis. It is used to construct complex organic molecules, including thiophene-based compounds, which are important for developing new chemical entities with potential applications in medicine and agriculture .

Electronics

This compound is integral in the development of electronic materials. Thiophene-based materials are widely recognized for their success in organic electronics. They are used in the synthesis of macrocycles for optoelectronic applications, which are critical components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Environmental Science

While direct applications in environmental science are not explicitly documented, the use of 2-(Trimethylacetyl)thiophene in creating materials with electronic applications can indirectly contribute to environmental sustainability. For instance, materials developed for solar cells can lead to cleaner energy sources, thus having a positive environmental impact .

Mechanism of Action

While the specific mechanism of action for “2-(Trimethylacetyl)thiophene” is not mentioned in the search results, thiophene derivatives are known to exhibit a wide range of biological properties .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2,2-dimethyl-1-thiophen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUOKYKJIKZPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380315
Record name 2-(trimethylacetyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylacetyl)thiophene

CAS RN

20409-48-7
Record name 2-(trimethylacetyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylacetyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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